

Application Note: Analytical Characterization of 5-Bromo-2-nitroisonicotinic Acid

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Compound of Interest

Compound Name: 5-Bromo-2-nitroisonicotinic acid

CAS No.: 1356412-82-2

Cat. No.: B3027695

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Abstract

This guide details the analytical protocols for the structural confirmation and purity assessment of **5-Bromo-2-nitroisonicotinic acid** (CAS: 1356412-82-2).[1] As a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Pazopanib analogs) and functionalized pyridine scaffolds, rigorous characterization is required to ensure downstream synthetic success. This document provides validated methodologies for NMR spectroscopy, RP-HPLC, and LC-MS, emphasizing the specific physiochemical challenges posed by the nitro-pyridine core.

Introduction & Chemical Context

5-Bromo-2-nitroisonicotinic acid is a densely functionalized pyridine derivative.[1] Its reactivity profile is defined by three distinct "handles" that allow orthogonal chemical transformations:

- C4-Carboxylic Acid: Amenable to esterification, amidation, or decarboxylation.[1]
- C2-Nitro Group: A precursor for amines (via reduction) or displacement (via S_NAr).[1]
- C5-Bromide: A classic electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
[1]

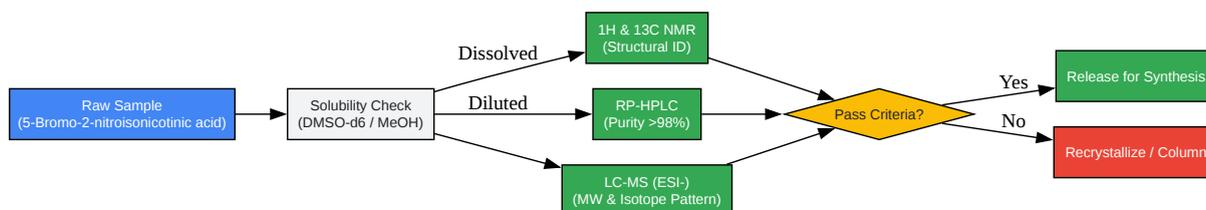
Due to the electron-deficient nature of the pyridine ring (exacerbated by the nitro and carboxyl groups), the molecule is acidic and prone to ionization, which complicates reverse-phase chromatography. The protocols below are designed to suppress ionization and prevent peak tailing.

Physicochemical Profile

Property	Value / Description
CAS Number	1356412-82-2
Formula	C ₆ H ₃ BrN ₂ O ₄
Molecular Weight	246.99 g/mol (based on ⁷⁹ Br)
Appearance	Pale yellow to tan solid
Solubility	Soluble in DMSO, MeOH, DMF; Sparingly soluble in water (low pH)
pKa (Calc.)	~2.5 (Carboxylic acid), ~ -2.0 (Pyridine Nitrogen)

Analytical Workflow Logic

The following diagram illustrates the decision matrix for characterizing this intermediate, ensuring no critical impurity (regioisomers or decarboxylated byproducts) is overlooked.



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Figure 1: Analytical workflow for the qualification of pyridine intermediates.

Protocol 1: High-Resolution NMR Spectroscopy

Objective: Confirm the regiochemistry of the substituents. The primary risk is distinguishing the target from its isomers (e.g., 2-bromo-5-nitro isomer).[1]

Methodology

- Instrument: 400 MHz or higher.[1]
- Solvent: DMSO-d₆ (Preferred).[1] Methanol-d₄ is a secondary choice, but DMSO ensures solubility of the carboxylic acid and prevents exchange broadening.[1]
- Concentration: 10–15 mg in 0.6 mL solvent.

Spectral Interpretation (Expected Data)

The molecule has two aromatic protons on the pyridine ring.[1] Their chemical shifts are diagnostic.[1]

Position	Proton	Multiplicity	Chemical Shift (δ ppm)	Mechanistic Explanation
C3-H	Singlet	s	8.60 – 8.80	Located between two strong Electron Withdrawing Groups (NO ₂ and COOH).[1] Highly deshielded.
C6-H	Singlet	s	9.00 – 9.20	Adjacent to the Pyridine Nitrogen and Bromine.[1] The Nitrogen's anisotropy and electronegativity cause extreme downfield shift.[1]
COOH	Broad	br s	13.5 – 14.5	Typical carboxylic acid proton; may be invisible if trace water is present in DMSO.[1]

Critical QC Check:

- Coupling: Ideally, these appear as singlets.[1] If meta-coupling () is resolved, it will be small (~1-2 Hz).[1]
- Impurity Flag: If you observe doublets with

Hz, the sample likely contains ortho-substituted impurities (e.g., starting material lacking the bromine or nitro group).

Protocol 2: RP-HPLC Purity Analysis

Objective: Quantify purity and detect late-eluting non-polar impurities (e.g., decarboxylated byproducts).[1] Challenge: The carboxylic acid moiety causes peak tailing on standard C18 columns if the pH is not controlled.

Chromatographic Conditions

- Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m) or equivalent.[1]
 - Why: A robust, end-capped column reduces silanol interactions with the pyridine nitrogen. [1]
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]
 - Why: Low pH suppresses the ionization of the carboxylic acid (pKa ~2.5), ensuring the molecule remains neutral and retains well on the hydrophobic column.
- Mobile Phase B: Acetonitrile (HPLC Grade).[1]
- Flow Rate: 1.0 mL/min.[1][2][3][4][5]
- Temperature: 30°C.
- Detection: UV at 270 nm (Nitro-aromatic absorbance) and 220 nm (General).[1]

Gradient Table

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
2.0	95	5	Isocratic Hold
15.0	10	90	Gradient Ramp
18.0	10	90	Wash
18.1	95	5	Re-equilibration
23.0	95	5	End

Acceptance Criteria:

- Purity: $\geq 98.0\%$ (Area under curve).
- Tailing Factor: < 1.5 (Controlled by the acidic buffer).[1]

Protocol 3: LC-MS Identification

Objective: Confirm molecular weight and bromine presence via isotopic pattern.[1]

Methodology

- Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]
 - Why: The carboxylic acid deprotonates easily to form
[1] Positive mode is often less sensitive for electron-deficient pyridines.[1]
- Mass Range: 100 – 600 m/z.[1]

Data Analysis

- Parent Ion: Look for m/z 244.9 (Br isotope) and 246.9 (Br isotope).[1]
- Isotopic Pattern: The most distinct signature of a mono-brominated compound is the 1:1 doublet ratio separated by 2 mass units.[1]
 - Peak A (245 m/z): $\sim 100\%$ intensity
 - Peak B (247 m/z): $\sim 98\%$ intensity[6]
- Fragmentation (MS/MS):
 - Loss of CO_2 (): Diagnostic of carboxylic acids.[1]

- Loss of NO₂ (): Common in nitro-aromatics.[1]

Troubleshooting & Stability

- Solubility Issues: The compound is sparingly soluble in neutral water.[1] Always dissolve in DMSO or Methanol for sample preparation.[1] For HPLC, dissolve in 50:50 Water:ACN.[1]
- Thermal Instability: Nitro-pyridines can be shock-sensitive or thermally unstable at high temperatures.[1] Do not dry the solid at temperatures >60°C under vacuum.[1]
- Esterification Artifacts: If using Methanol as a solvent for prolonged periods (e.g., overnight LC runs), the methyl ester impurity () may form. Use Acetonitrile/Water for autosampler stability.[1]

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